![molecular formula C15H11N3O2S2 B2404115 N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1206995-55-2](/img/structure/B2404115.png)
N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound that has been synthesized in the field of medicinal chemistry . It is a novel compound that has been studied for its potential therapeutic activities .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction sequence from commercially available cyclic 1,3-diones . The process involves the condensation of cyclohexane-1,3-diones with thiourea, followed by acetylation with chloroacetic chloride, and then reaction with N-substituted piperazines to give the desired products . Another method involves the reaction of 2-bromodimedone with cyanothioacetamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The compound is synthesized from commercially available cyclic 1,3-diones through a series of reactions involving condensation, acetylation, and substitution .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound , exhibit significant antimicrobial potential. Researchers have synthesized various analogs and evaluated their effectiveness against bacteria, fungi, and other pathogens. For instance, compounds 1a and 1b demonstrated good antimicrobial activity .
Anticancer Potential
The compound’s structural features make it an interesting candidate for anticancer research. Researchers have explored its effects on cancer cell lines, assessing its ability to inhibit tumor growth. Further studies are needed to understand its mechanism of action and potential clinical applications .
Anti-Inflammatory Properties
Imidazole-containing compounds often possess anti-inflammatory properties. Investigating the anti-inflammatory effects of this compound could lead to novel therapeutic strategies for inflammatory diseases .
Antioxidant Activity
Given the importance of antioxidants in maintaining cellular health, exploring the antioxidant potential of this compound is worthwhile. Antioxidants play a crucial role in preventing oxidative stress-related diseases .
Antidiabetic Effects
Imidazole derivatives have been investigated for their antidiabetic properties. Understanding how this compound interacts with relevant molecular targets could contribute to diabetes management .
Other Applications
Beyond the mentioned fields, researchers have explored the compound’s effects on various biological processes, including antiviral, antipyretic, and antiallergic activities. Additionally, its potential as an antihelmintic and trypanocidal agent warrants further investigation .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases likeCasein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which causes its deactivation .
Mode of Action
It’s plausible that it could interact with its targets (like ck2 and gsk3β) and inhibit their activity, thereby preventing the deactivation of pten .
Biochemical Pathways
The compound likely affects the biochemical pathways involving CK2 and GSK3β. By inhibiting these kinases, it could potentially prevent the phosphorylation and subsequent deactivation of PTEN . This could have downstream effects on cell growth and proliferation, given PTEN’s role as a tumor suppressor.
Pharmacokinetics
Its molecular weight is210.25 g/mol , which is within the range generally favorable for oral bioavailability.
Result of Action
The inhibition of CK2 and GSK3β and the prevention of PTEN deactivation could potentially result in decreased cell growth and proliferation, given PTEN’s role as a tumor suppressor . This could have implications for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
properties
IUPAC Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c19-10-6-3-5-9-12(10)22-15(17-9)18-13(20)14-16-8-4-1-2-7-11(8)21-14/h1-2,4,7H,3,5-6H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBCEBQZHLCPGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide |
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